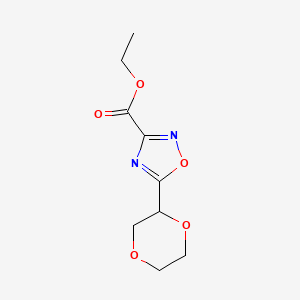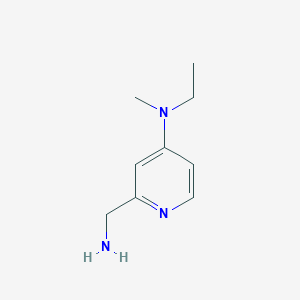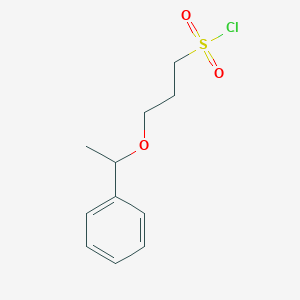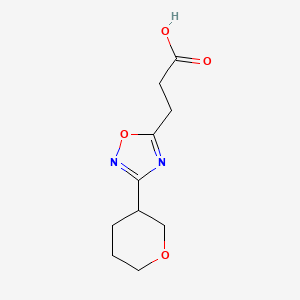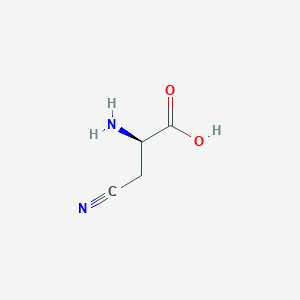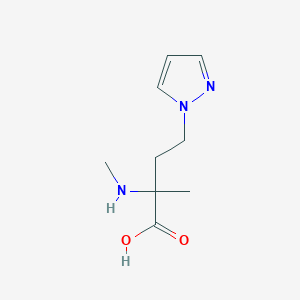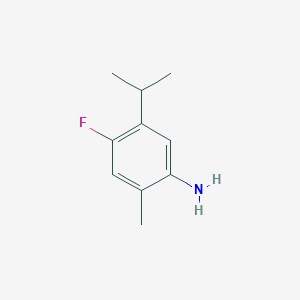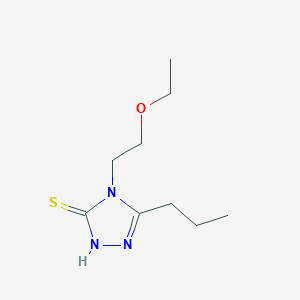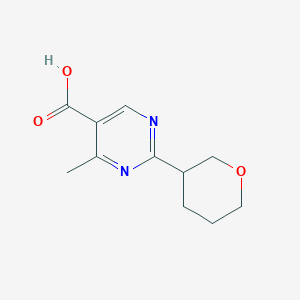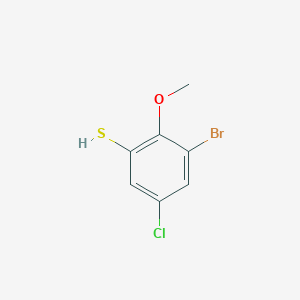
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride is a chemical compound characterized by the presence of a fluorine atom, a pyrrolidine ring, and a sulfonyl fluoride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with pyrrolidine-1-carbonyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis results in the formation of sulfonic acids.
Wissenschaftliche Forschungsanwendungen
3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other sulfonyl fluoride-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of certain enzymes, leading to their inhibition. This interaction can disrupt key biological pathways, making the compound useful in various therapeutic and research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride: Lacks the fluorine atom on the benzene ring.
3-chloro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of enzyme inhibitors and other bioactive molecules.
Eigenschaften
Molekularformel |
C11H11F2NO3S |
|---|---|
Molekulargewicht |
275.27 g/mol |
IUPAC-Name |
3-fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C11H11F2NO3S/c12-10-7-8(18(13,16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
InChI-Schlüssel |
CKBMHLSMTHBELT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)S(=O)(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


